tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride
Description
tert-Butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride: is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its unique structure, which includes an azetidine ring, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
CAS No. |
2680532-21-0 |
|---|---|
Molecular Formula |
C10H23Cl2N3O2 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H21N3O2.2ClH/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13;;/h4-7,11-12H2,1-3H3;2*1H |
InChI Key |
LFZPOOPQTPSRSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride typically involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It can be used to synthesize bioactive molecules that interact with specific biological targets .
Medicine: In medicinal chemistry, it serves as a building block for the development of pharmaceuticals. Its derivatives have potential therapeutic applications, including as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 3-aminomethylazetidine-1-carboxylate: A similar compound with a single aminomethyl group.
tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate: Another azetidine derivative with a bromomethyl group
Uniqueness: tert-Butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride is unique due to its bis(aminomethyl) substitution, which provides distinct reactivity and interaction profiles compared to other azetidine derivatives. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
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